molecular formula C8H6F3N3O B13907887 6-(trifluoromethoxy)-1H-indazol-7-amine

6-(trifluoromethoxy)-1H-indazol-7-amine

Cat. No.: B13907887
M. Wt: 217.15 g/mol
InChI Key: HAYGVZDUOXTYCC-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-indazol-7-amine is a chemical compound that features a trifluoromethoxy group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-1H-indazol-7-amine typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method involves the use of trifluoromethoxylation reagents under specific reaction conditions. For example, the reaction of an indazole precursor with a trifluoromethoxylating agent in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-1H-indazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(Trifluoromethoxy)-1H-indazol-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-1H-indazol-7-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-indazol-7-amine

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-5-2-1-4-3-13-14-7(4)6(5)12/h1-3H,12H2,(H,13,14)

InChI Key

HAYGVZDUOXTYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)N)OC(F)(F)F

Origin of Product

United States

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